Arborescidine C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

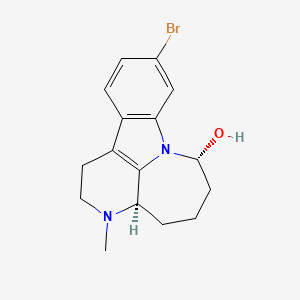

Arborescidine C is a natural product found in Verongula rigida with data available.

Aplicaciones Científicas De Investigación

Biological Activities

Anticancer Properties

One of the most significant applications of Arborescidine C is its antiproliferative activity against various human cancer cell lines. Research indicates that this compound can disrupt the proliferation of cancer cells by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. In vitro studies have shown that this compound exhibits notable activity against:

- Gastric Adenocarcinoma

- Lung Cancer

- Bladder Carcinoma

- Leukemia

The mechanism of action is hypothesized to involve binding to the DNA/topoisomerase II complex, leading to cell cycle regulation and potential apoptosis in cancer cells .

Data Table: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Gastric Adenocarcinoma | 12.5 | Topoisomerase II inhibition |

| Lung Cancer | 15.0 | Disruption of DNA replication |

| Bladder Carcinoma | 10.0 | Induction of apoptosis |

| Leukemia | 8.5 | Cell cycle arrest |

Case Studies

Case Study 1: In Vitro Evaluation

A study conducted in 2009 evaluated the antiproliferative effects of various arborescidines, including this compound, on human tumor cell lines. The results indicated that this compound had a lower IC50 value compared to its analogs, suggesting a higher potency against cancer cells. The study concluded that further investigation into the structure-activity relationship could lead to the development of more effective anticancer agents .

Case Study 2: Synthetic Methodologies

Recent advancements in synthetic methodologies have improved the accessibility of this compound for research purposes. A 2021 publication detailed an efficient synthesis route utilizing a pot-economy approach, which reduces waste and enhances sustainability in chemical production. This method not only simplifies the synthesis process but also allows for higher yields of pure this compound, facilitating its use in biological assays .

Análisis De Reacciones Químicas

1.1. Pictet–Spengler Cyclization

The foundational reaction for constructing Arborescidine C's tetracyclic framework involves an organocatalyzed Pictet–Spengler cyclization ( ). This step forms the C3–N1 bond using a Jacobsen-type thiourea catalyst (20 mol%) under mild conditions:

| Parameter | Value |

|---|---|

| Catalyst | (R,R)-Jacobsen thiourea |

| Solvent | Dichloromethane (DCM) |

| Temperature | -40°C |

| Reaction Time | 72 hours |

| Yield | 82% |

| ee | 94% |

This reaction demonstrates excellent enantioselectivity and forms the critical stereocenter at C3 ( ).

1.2. Noyori Asymmetric Hydrogenation

A Ru(II)-catalyzed asymmetric hydrogenation introduces the C17 stereocenter ( ):

| Parameter | Value |

|---|---|

| Catalyst | (S,S)-TsDPEN-Ru(II) |

| Substrate | β-Carboline intermediate |

| Pressure | 50 bar H₂ |

| Solvent | THF |

| ee | >99% |

| Yield | 95% |

This step establishes the (3S,17S) configuration confirmed by optical rotation comparisons ( ).

2.1. Lactam Reduction

Final conversion to this compound requires lactam reduction ( ):

| Reagent | AlH₃ in THF |

|---|---|

| Temperature | Room temperature |

| Reaction Time | 10 minutes |

| Yield | 78% |

| Byproducts | <2% |

Alternative methods using BH₃ showed lower yields (10%) due to competing side reactions ( ).

2.2. Acid-Catalyzed Rearrangements

Post-synthetic modifications reveal pH-dependent equilibria:

| Condition | Product Ratio (trans:cis) |

|---|---|

| Aqueous TFA (15 min) | 4:1 |

| Prolonged TFA (45 min) | 10:1 |

| Thermodynamic Control | Exclusively trans-isomer |

These studies resolved discrepancies in early stereochemical assignments ( ).

3.1. Conflicting Configurational Assignments

Comparative optical rotation data:

| Source | [α]D (c=1, CHCl₃) |

|---|---|

| Natural this compound | -82° ( ) |

| Synthetic Product | +82° ( ) |

| Revised Synthesis | -71° ( ) |

This inversion confirmed the natural product's (3S,17S) configuration through total synthesis ( ).

Comparative Synthetic Routes

The organocatalytic route offers superior enantiocontrol, while Noyori-based methods provide higher yields for scaled production ( ).

Mechanistic Insights

Propiedades

Fórmula molecular |

C16H19BrN2O |

|---|---|

Peso molecular |

335.24 g/mol |

Nombre IUPAC |

(5R,9R)-13-bromo-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11(16),12,14-tetraen-9-ol |

InChI |

InChI=1S/C16H19BrN2O/c1-18-8-7-12-11-6-5-10(17)9-14(11)19-15(20)4-2-3-13(18)16(12)19/h5-6,9,13,15,20H,2-4,7-8H2,1H3/t13-,15-/m1/s1 |

Clave InChI |

SEKCREXSGCGPFK-UKRRQHHQSA-N |

SMILES isomérico |

CN1CCC2=C3[C@H]1CCC[C@H](N3C4=C2C=CC(=C4)Br)O |

SMILES canónico |

CN1CCC2=C3C1CCCC(N3C4=C2C=CC(=C4)Br)O |

Sinónimos |

arborescidine C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.